molecular formula C15H26N2O B13338260 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

Cat. No.: B13338260
M. Wt: 250.38 g/mol
InChI Key: JQCPGEYXKFCJNH-LSLKUGRBSA-N
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Description

2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a bicyclic pyrrolidine derivative characterized by a cyclohexyl substituent and a stereochemically defined (2S)-pyrrolidine-2-carbonyl group. Its stereochemistry and substituent arrangement are critical for modulating physicochemical properties, such as lipophilicity and solubility, which influence bioavailability and target binding.

Properties

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

(2-cyclohexylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C15H26N2O/c18-15(13-8-4-10-16-13)17-11-5-9-14(17)12-6-2-1-3-7-12/h12-14,16H,1-11H2/t13-,14?/m0/s1

InChI Key

JQCPGEYXKFCJNH-LSLKUGRBSA-N

Isomeric SMILES

C1CCC(CC1)C2CCCN2C(=O)[C@@H]3CCCN3

Canonical SMILES

C1CCC(CC1)C2CCCN2C(=O)C3CCCN3

Origin of Product

United States

Preparation Methods

Starting from Chiral Precursors

Research indicates that the pyrrolidine-2-carbonyl moiety can be synthesized from chiral amino acids or chiral aldehydes. A common route involves:

  • Asymmetric synthesis starting from L-proline or D-proline derivatives, which can be stereoselectively oxidized or modified to introduce the carbonyl group at position 2.
  • Alternatively, Morita–Baylis–Hillman (MBH) adducts derived from chiral aldehydes (e.g., Garner’s aldehyde) can serve as precursors for pyrrolidine rings.

Cyclization to Pyrrolidine-2-Carbonyl

A typical route involves:

  • Ozonolysis of the MBH adduct to generate a ketone intermediate.
  • Stereoselective reduction of the ketone to establish the (2S) configuration, often using zinc borohydride or other chiral reducing agents.
  • Amide formation with appropriate amines or acid chlorides to install the pyrrolidine-2-carbonyl group.

Example Reaction Sequence

Step Reaction Conditions Notes
1 Ozonolysis of MBH adduct Ozone, low temperature Cleaves double bonds to form ketones
2 Stereoselective reduction Zinc borohydride, CH2Cl2 Yields (2S)-pyrrolidine-2-one intermediate
3 Amidation Acid chloride or amine, base Forms pyrrolidine-2-carbonyl derivative

Synthesis of the Cyclohexyl-Substituted Pyrrolidine

Cyclohexylamine Derivatives

  • Cyclohexylamine can be acylated with suitable acyl chlorides or anhydrides to generate the cyclohexyl acyl chloride.
  • This acyl chloride can then be coupled with a pyrrolidine ring bearing a free amine group.

Preparation of (2S)-Pyrrolidine-2-Carbonyl Chloride

  • Derived from the pyrrolidine-2-one intermediate, converted into acyl chlorides using reagents like thionyl chloride or oxalyl chloride.

Coupling with the Cyclohexyl-Substituted Pyrrolidine

  • Amide bond formation via nucleophilic acyl substitution, typically using DCC (dicyclohexylcarbodiimide) or EDC as coupling agents in anhydrous solvents like dichloromethane or DMF.

Final Assembly: Coupling of Fragments

The key step is the amide bond formation between the cyclohexylpyrrolidine derivative and the pyrrolidine-2-carbonyl fragment:

Cyclohexylpyrrolidine + Pyrrolidine-2-carbonyl chloride → 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

This step requires:

Specific Research Findings and Protocols

Ozonolysis and Stereoselective Reduction

Research indicates that ozonolysis of MBH adducts, followed by stereoselective reduction with zinc borohydride, effectively yields the (2S)-pyrrolidine-2-one intermediate, which can be further functionalized to the desired amide.

Amide Formation via Coupling Reagents

The use of coupling agents such as DCC or EDC in the presence of catalytic DMAP facilitates efficient amide bond formation, ensuring high yields and stereochemical integrity.

Cyclization and Final Purification

The final compound is purified via column chromatography, often using silica gel with suitable eluents, and characterized by NMR, MS, and IR spectroscopy to confirm structure and stereochemistry.

Summary of the Preparation Method

Step Description Reagents & Conditions Outcome
1 Synthesis of pyrrolidine-2-one intermediate Ozonolysis, stereoselective reduction (2S)-pyrrolidine-2-one
2 Conversion to acyl chloride Thionyl chloride or oxalyl chloride Pyrrolidine-2-carbonyl chloride
3 Preparation of cyclohexylpyrrolidine derivative Acylation of cyclohexylamine Cyclohexyl-pyrrolidine acyl intermediate
4 Amide coupling DCC/EDC, base 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Features
2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine Cyclohexyl Not reported High lipophilicity; chiral (2S) configuration; bicyclic pyrrolidine core.
2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride Cyclopentyl 272.81 Smaller substituent (5-membered ring); hydrochloride salt enhances solubility.
2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride 3-Chlorophenyl Not reported Aromatic ring with electronegative Cl; potential for π-π interactions.
1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine Benzyloxypropanoyl 233.31 Ether-linked benzyloxy group; increased polarity due to oxygen atom.

Key Observations :

  • Cyclohexyl vs. The cyclopentyl analog’s hydrochloride salt (MW 272.81) suggests pharmaceutical relevance due to improved solubility .
  • Chlorophenyl vs. Cyclohexyl : The 3-chlorophenyl substituent introduces aromaticity and electronic effects (e.g., dipole interactions), which may improve target affinity but could increase metabolic instability or toxicity .
  • Benzyloxypropanoyl: The benzyloxy group adds polarity, likely improving solubility but reducing passive diffusion across biological membranes .

Biological Activity

The compound 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine (CAS No. 1290224-93-9) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₂₆N₂O
  • Molecular Weight : 250.38 g/mol

Structural Characteristics

The compound features a cyclohexyl group and two pyrrolidine rings, which contribute to its unique biological properties. The presence of the carbonyl group in the structure plays a crucial role in its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds with pyrrolidine scaffolds exhibit various biological activities, including:

  • Antidepressant Activity : Pyrrolidine derivatives have been studied for their effects on serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation .
  • Anticonvulsant Activity : Some pyrrolidine compounds have demonstrated anticonvulsant effects in animal models, suggesting potential therapeutic applications for epilepsy .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrolidine derivatives reveals that modifications to the nitrogen atom and the carbonyl group significantly influence biological activity. For instance:

  • Substituents on the Cyclohexyl Group : Variations can enhance binding affinity to specific receptors.
  • Pyrrolidine Ring Modifications : Alterations in the stereochemistry and functional groups attached to the pyrrolidine rings can lead to increased selectivity for targets like kinases .

Case Studies

  • Antidepressant Effects : A study evaluating a series of pyrrolidine derivatives found that certain modifications led to enhanced binding affinity for serotonin receptors, resulting in improved antidepressant-like effects in animal models .
  • Anticonvulsant Activity : Another investigation into thiazole-pyrrolidine hybrids indicated that specific structural features were critical for eliciting anticonvulsant properties, with some compounds demonstrating significant protective indices against seizures .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

Compound NameActivity TypeKey Findings
Pyrrolidine Derivative AAntidepressantHigh affinity for 5-HT1A receptor
Pyrrolidine Derivative BAnticonvulsantED50 of 18.4 mg/kg in PTZ model
Thiazole-Pyrrolidine HybridAnticonvulsantSignificant activity with IC50 < reference drug
Compound CKinase InhibitionNanomolar activity against CK1 isoforms

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Cyclohexyl SubstituentIncreased receptor binding
Carbonyl Group PositionCritical for activity
Nitrogen SubstituentsEnhanced selectivity

Q & A

Basic: What are the optimal synthetic routes for 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine, and how are stereochemical outcomes controlled?

The synthesis typically involves coupling a cyclohexylamine derivative with a chiral pyrrolidine-carboxylic acid using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. Solvents such as dichloromethane or tetrahydrofuran (THF) are critical for maintaining reaction efficiency . Stereochemical control is achieved via chiral catalysts or enantiomerically pure starting materials, as seen in related compounds like (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid, where chiral auxiliaries ensure configuration retention during synthesis .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during scale-up from lab to industrial batch reactors?

Discrepancies often arise due to variations in reaction kinetics or solvent polarity at larger scales. A methodological approach involves:

  • Process Analytical Technology (PAT): Real-time monitoring using HPLC or NMR to track stereochemical integrity.
  • DoE (Design of Experiments): Systematic variation of parameters (e.g., temperature, stirring rate) to identify critical factors affecting enantiomeric excess .
  • Computational Modeling: Quantum mechanical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s framework for reaction design .

Basic: What analytical techniques are most reliable for confirming the structural and stereochemical identity of this compound?

  • Chiral HPLC or SFC: To separate enantiomers and validate the (2S) configuration of the pyrrolidine-carbonyl group .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry, as applied to structurally similar compounds like (2S,4S)-4-benzylpyrrolidine derivatives .
  • 2D NMR (e.g., NOESY): To assess spatial proximity of protons, particularly for distinguishing cyclohexyl substituent orientations .

Advanced: How can computational methods be integrated into experimental design to predict biological activity or reactivity?

  • Molecular Dynamics (MD) Simulations: To model interactions with biological targets (e.g., enzymes or receptors) and identify binding hotspots. For example, studies on (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid used MD to explain its affinity for GABA receptors .
  • Reaction Path Search Algorithms: Tools like the Anharmonic Conformation Search method can predict side reactions or byproducts, reducing trial-and-error experimentation .
  • Machine Learning (ML): Training models on existing kinetic data to optimize solvent systems or catalyst loading for higher yields .

Basic: What are the key considerations when designing assays to evaluate the compound’s biological activity?

  • Target Selection: Prioritize receptors or enzymes with known affinity for pyrrolidine derivatives (e.g., prolyl oligopeptidase or ion channels) .
  • Buffer Compatibility: Ensure the compound’s solubility in assay media; DMSO is often used but may interfere with cell-based assays.
  • Positive/Negative Controls: Include structurally analogous compounds (e.g., 4-phenylpyrrolidine-2-carboxylic acid) to benchmark activity .

Advanced: How should researchers address discrepancies in biological activity data across different experimental models?

  • Source Validation: Confirm compound purity (>98% via HPLC) and stability under assay conditions to rule out degradation artifacts .
  • Model-Specific Factors: Account for differences in membrane permeability (e.g., cell lines vs. primary cultures) or metabolic enzymes.
  • Meta-Analysis: Use statistical tools (e.g., weighted Z-scores) to reconcile data from diverse studies, as applied in receptor binding analyses for chiral pyrrolidines .

Basic: What are the best practices for characterizing the compound’s physicochemical properties (e.g., solubility, logP)?

  • Shake-Flask Method: Measure aqueous solubility at physiologically relevant pH (e.g., 7.4) .
  • Chromatographic logP: Reverse-phase HPLC with a calibrated column to estimate partitioning behavior .
  • Thermogravimetric Analysis (TGA): Assess thermal stability, critical for storage and handling protocols .

Advanced: What strategies can mitigate challenges in synthesizing analogs with modified cyclohexyl or pyrrolidine groups?

  • Protecting Group Chemistry: Use Fmoc or Boc groups to prevent undesired side reactions during functionalization, as shown in fluorenylmethoxycarbonyl-protected pyrrolidine intermediates .
  • Parallel Synthesis: Employ robotic platforms to screen diverse substituents (e.g., fluorinated cyclohexyl groups) and identify optimal synthetic conditions .
  • Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aromatic or heterocyclic moieties while preserving stereochemistry .

Basic: How can researchers validate the compound’s stability under various storage conditions?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light, or humidity, then monitor decomposition via LC-MS .
  • Long-Term Stability Testing: Store aliquots at –20°C, 4°C, and room temperature, assessing purity monthly for ≥6 months .

Advanced: What interdisciplinary approaches are emerging to study this compound’s mechanism of action?

  • Cryo-EM: Resolve binding conformations with high-resolution structures of target proteins .
  • Metabolomics: Track downstream metabolic perturbations using LC-MS/MS, particularly for neuroactive pyrrolidine derivatives .
  • Cheminformatics: Leverage databases like PubChem to correlate structural motifs with bioactivity trends across related compounds .

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